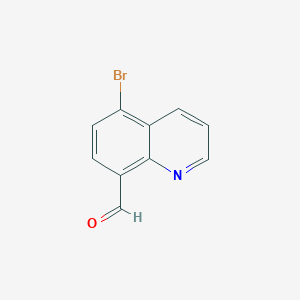

5-Bromoquinoline-8-carbaldehyde

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

5-bromoquinoline-8-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO/c11-9-4-3-7(6-13)10-8(9)2-1-5-12-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPLPBRIDHFAGPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585983 | |

| Record name | 5-Bromoquinoline-8-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885267-41-4 | |

| Record name | 5-Bromo-8-quinolinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885267-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromoquinoline-8-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromoquinoline-8-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of a Bifunctional Quinoline Scaffold

An In-Depth Technical Guide to 5-Bromoquinoline-8-carbaldehyde (CAS: 885267-41-4) for Advanced Chemical Synthesis and Drug Discovery

In the landscape of modern medicinal chemistry and materials science, the quinoline nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents and functional materials. This compound emerges as a particularly strategic derivative within this class. Its chemical architecture, featuring two distinct and orthogonally reactive functional groups—an aromatic bromine atom and an aldehyde—positions it as a versatile building block for the synthesis of complex molecular entities.[1][2] The bromine at the 5-position serves as a handle for metal-catalyzed cross-coupling reactions, while the aldehyde at the 8-position provides a gateway for a multitude of classical transformations, including condensations and reductive aminations.[2] This guide offers an in-depth exploration of its properties, synthesis, reactivity, and applications, designed for researchers and drug development professionals seeking to leverage this potent intermediate.

Section 1: Physicochemical Properties and Characterization

A comprehensive understanding of a reagent's physical and chemical properties is the foundation of its effective application. This compound is typically supplied as a yellow to brown solid or powder with a purity of 95-98%.[1][2][3][4]

| Property | Value | Source(s) |

| CAS Number | 885267-41-4 | [1][3][4][5] |

| Molecular Formula | C₁₀H₆BrNO | [1][3][4] |

| Molecular Weight | 236.07 g/mol | [4][6] |

| Appearance | Solid, Powder | [1][3][4] |

| Purity | ≥95% | [3][6] |

| Synonyms | 5-Bromo-8-formylquinoline, 5-bromo-8-quinolinecarbaldehyde | [4][6][7] |

| InChI Key | NPLPBRIDHFAGPQ-UHFFFAOYSA-N | [3][4][8] |

| SMILES | O=CC1=C2N=CC=CC2=C(Br)C=C1 | [5] |

| Storage | Inert atmosphere, 2-8°C | [3][5] |

Structural and Spectroscopic Insights

The molecule's structure is defined by the fusion of a benzene ring and a pyridine ring, forming the quinoline core. The electron-withdrawing nature of the bromine atom and the aldehyde group influences the electronic properties of the aromatic system, which can be critical for both reactivity and biological activity. While specific spectral data is lot-dependent, analytical characterization from suppliers typically includes NMR, HPLC, and LC-MS to confirm identity and purity.[5]

-

¹H NMR: Protons on the quinoline core would appear in the aromatic region, with their chemical shifts and coupling constants providing definitive structural confirmation. The aldehyde proton would be a distinct singlet in the downfield region (typically 9-10 ppm).

-

¹³C NMR: The spectrum would show ten distinct carbon signals, with the carbonyl carbon of the aldehyde appearing significantly downfield (>180 ppm).

-

IR Spectroscopy: Key peaks would include a strong carbonyl (C=O) stretch around 1700 cm⁻¹ and C-H aromatic stretches.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio).

Section 2: Synthesis and Mechanistic Considerations

While various formylation techniques for quinolines exist, a robust and common strategy for preparing this compound involves the selective oxidation of a readily available precursor, 5-bromo-8-methylquinoline. This approach is favored for its reliability and the commercial availability of the starting material.

Proposed Synthetic Workflow: Oxidation of 5-Bromo-8-methylquinoline

The conversion of a methyl group to an aldehyde on an aromatic ring can be achieved with several reagents. Selenium dioxide (SeO₂) is a classic and effective choice for this specific transformation due to its high selectivity for benzylic C-H bonds.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Selenium Dioxide Oxidation

Disclaimer: This protocol is a representative example and should be adapted and optimized under appropriate laboratory safety protocols.

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-bromo-8-methylquinoline (1 equivalent).

-

Solvent & Reagent Addition: Add a solvent mixture of dioxane and water (e.g., 95:5 v/v). Add selenium dioxide (1.1 to 1.5 equivalents) to the suspension.

-

Reaction: Heat the mixture to reflux (typically around 100-110°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Causality Insight: The use of a dioxane/water solvent system is crucial. Dioxane solubilizes the organic substrate, while water is necessary for the SeO₂ oxidation mechanism. Refluxing provides the necessary activation energy for the selective oxidation of the benzylic methyl group over aromatic C-H bonds.

-

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. The black precipitate of elemental selenium is removed by filtration through a pad of celite.

-

Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove residual dioxane and inorganic impurities.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Section 3: Core Reactivity and Synthetic Utility

The synthetic power of this compound lies in the differential reactivity of its two functional handles, allowing for sequential and controlled elaboration of the molecular scaffold.

Caption: Divergent reaction pathways from this compound.

Transformations of the Aldehyde Group

The aldehyde is a versatile electrophile, ideal for carbon-carbon and carbon-heteroatom bond formation.

-

Reductive Amination: A cornerstone of medicinal chemistry for installing amine diversity. The aldehyde readily forms an imine with a primary or secondary amine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to yield the corresponding secondary or tertiary amine. This is a high-yield, reliable method for building libraries of drug-like molecules.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into an alkene, providing a means to extend carbon chains or introduce styrenyl-type functionalities.

-

Condensation Reactions: Knoevenagel or aldol-type condensations with active methylene compounds can generate α,β-unsaturated systems, which are themselves valuable synthetic intermediates.

Transformations of the Aryl Bromide

The C5-bromine atom is perfectly suited for palladium-catalyzed cross-coupling reactions, a Nobel Prize-winning technology that has revolutionized drug discovery.[9]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces new aryl or heteroaryl groups at the 5-position, enabling the synthesis of complex biaryl structures.

-

Sonogashira Coupling: Coupling with terminal alkynes yields 5-alkynylquinolines, important for creating rigid molecular scaffolds or as precursors for further transformations.

-

Buchwald-Hartwig Amination: This reaction allows for the direct formation of C-N bonds by coupling the aryl bromide with a wide range of amines, providing access to N-aryl quinolines.

Section 4: Applications in Research and Development

The true value of this compound is realized in its application as a scaffold for generating novel compounds with potential utility in multiple fields.

-

Medicinal Chemistry: The quinoline core is present in numerous antimalarial, antibacterial, and anticancer drugs. By using the dual reactivity of this building block, medicinal chemists can rapidly generate libraries of novel quinoline derivatives. For example, one could perform a Suzuki coupling at the C5-position and follow it with a reductive amination at the C8-aldehyde to quickly build a diverse set of molecules for screening against biological targets.[1][2]

-

Materials Science: The rigid, planar, and electron-rich nature of the quinoline system makes it an attractive core for functional materials. Derivatives can be synthesized for use as organic light-emitting diodes (OLEDs), fluorescent probes, or sensors.[2] The potential for fluorescence makes it particularly interesting for analytical applications.[2]

-

Ligand Development: The nitrogen atom of the quinoline ring and the oxygen of the aldehyde (or its derivatives) can act as a bidentate chelation site for metal ions. This is exemplified by the related compound 5-bromoquinoline-8-thiol, which is used for the spectrophotometric analysis of palladium.[10] This suggests that derivatives of this compound could be developed as novel ligands for catalysis or metal sequestration.

Section 5: Handling, Storage, and Safety Protocols

Proper handling is essential when working with any chemical reagent. This compound is classified as a hazardous substance.[3][7][11][12]

| Hazard Type | GHS Information | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [3] |

| Signal Word | Warning | [3][12] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [3][7][12] |

| Precautionary Statements | P261: Avoid breathing dust/fumes. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][12] |

Protocol for Safe Handling and Storage

-

Engineering Controls: Always handle this compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[11]

-

Handling: Avoid direct contact with skin and eyes.[11] Avoid generating dust. After handling, wash hands and any exposed skin thoroughly.[11]

-

Storage: Keep the container tightly closed and store in a cool (2-8°C), dry, and well-ventilated place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[3][11]

-

Incompatibilities: Store away from strong oxidizing agents.[11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

Conclusion

This compound (CAS 885267-41-4) is more than just a chemical intermediate; it is a versatile platform for innovation. Its bifunctional nature allows for a programmed, multi-directional synthesis of complex molecules, making it an invaluable tool for scientists in drug discovery, materials science, and organic synthesis. By understanding its properties, reactivity, and safety protocols, researchers can effectively unlock its full synthetic potential.

References

- Safety Data Sheet for similar compounds, providing general handling and storage inform

-

Denisco Chemicals Pvt. Ltd. (n.d.). 5 Bromoquinoline 8 Carbaldehyde. IndiaMART. Retrieved January 9, 2026, from [Link]

-

Sagan, F., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(15), 3533. [Link]

-

abcr Gute Chemie. (n.d.). AB467921 | CAS 885267-41-4. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved January 9, 2026, from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 885267-41-4 | Product Name : this compound. Retrieved January 9, 2026, from [Link]

-

Cenmed. (n.d.). This compound (C007B-054864). Retrieved January 9, 2026, from [Link]

-

Roughley, S. D., & Jordan, A. M. (2011). Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry, 9(17), 5851-5893. [Link]

Sources

- 1. m.indiamart.com [m.indiamart.com]

- 2. CAS 885267-41-4: 5-Bromo-8-quinolinecarboxaldehyde [cymitquimica.com]

- 3. This compound | 885267-41-4 [sigmaaldrich.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 885267-41-4|this compound|BLD Pharm [bldpharm.com]

- 6. scbt.com [scbt.com]

- 7. 885267-41-4 Cas No. | 5-Bromoquinoline-8-carboxaldehyde | Apollo [store.apolloscientific.co.uk]

- 8. 885267-41-4 | this compound | Bromides | Ambeed.com [ambeed.com]

- 9. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. AB467921 | CAS 885267-41-4 – abcr Gute Chemie [abcr.com]

An In-Depth Technical Guide to 5-Bromoquinoline-8-carbaldehyde: Properties, Synthesis, and Applications

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic design and synthesis of novel molecular entities are paramount to innovation. Among the myriad of heterocyclic scaffolds, quinoline derivatives hold a place of distinction due to their prevalence in biologically active compounds and functional materials. This guide provides a comprehensive technical overview of 5-Bromoquinoline-8-carbaldehyde, a versatile quinoline derivative. We will delve into its fundamental molecular characteristics, explore established synthetic routes, and discuss its burgeoning applications in drug discovery and beyond. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this compound in their work.

PART 1: Core Molecular and Physical Properties

This compound is a solid organic compound characterized by a quinoline core functionalized with a bromine atom at the 5-position and a carbaldehyde (or formyl) group at the 8-position.[1] This specific arrangement of substituents imparts a unique reactivity profile, making it a valuable intermediate in organic synthesis.

Molecular Profile

A precise understanding of a compound's molecular weight and formula is the bedrock of all stoichiometric calculations and analytical interpretations.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₆BrNO | [2][3] |

| Molecular Weight | 236.07 g/mol | [3] |

| CAS Number | 885267-41-4 | [2][3] |

The presence of both a bromine atom and a reactive aldehyde group on the quinoline scaffold makes this compound a particularly interesting building block for creating diverse and complex molecules.[1]

Physicochemical Characteristics

The physical state and solubility of a compound are critical parameters for its handling, storage, and application in various experimental setups.

| Property | Description | Source(s) |

| Physical Form | Solid | [2] |

| Purity | Typically ≥95% | [3] |

| Storage | 2-8°C, under inert atmosphere | [4] |

It is crucial to store this compound under the recommended conditions to prevent degradation, particularly of the reactive aldehyde group.

PART 2: Synthesis and Characterization

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve a good yield and high purity.

Synthetic Workflow

While a direct, one-pot synthesis from simple precursors is not commonly reported, a logical synthetic pathway can be conceptualized based on established quinoline chemistry. A plausible approach involves the initial synthesis of 5-bromoquinoline followed by the introduction of the carbaldehyde group at the 8-position.

Caption: Conceptual workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol (Illustrative)

The following protocol is an illustrative example based on established chemical transformations.

Step 1: Synthesis of 5-Bromoquinoline

This step can be achieved via electrophilic bromination of quinoline. One common method is the Sandmeyer-type reaction starting from 5-aminoquinoline.[5]

-

Diazotization of 5-Aminoquinoline: Dissolve 5-aminoquinoline in an aqueous solution of hydrobromic acid and cool the mixture to 0°C.

-

Formation of the Diazonium Salt: Add a solution of sodium nitrite dropwise while maintaining the low temperature.

-

Sandmeyer Reaction: Add the diazonium salt solution to a solution of copper(I) bromide in hydrobromic acid, typically at an elevated temperature (e.g., 75°C).[5]

-

Work-up and Purification: Neutralize the reaction mixture and extract the product with a suitable organic solvent like ethyl acetate. Purify the crude product by chromatography or recrystallization.

Step 2: Formylation of 5-Bromoquinoline

Introducing the aldehyde group at the C8 position can be accomplished through various formylation reactions. The Vilsmeier-Haack reaction is a classic method for this transformation.

-

Vilsmeier Reagent Formation: Prepare the Vilsmeier reagent by reacting a suitable amide (e.g., N,N-dimethylformamide) with an activating agent like phosphorus oxychloride.

-

Electrophilic Aromatic Substitution: Add 5-bromoquinoline to the pre-formed Vilsmeier reagent. The reaction introduces the formyl group onto the electron-rich quinoline ring.

-

Hydrolysis and Work-up: Quench the reaction with water or a mild base to hydrolyze the intermediate and liberate the aldehyde.

-

Purification: Purify the final product, this compound, using standard techniques such as column chromatography.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the positions of the bromine and aldehyde substituents.

-

Mass Spectrometry (MS): This technique verifies the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product.

Vendors of this compound often provide access to these analytical data (NMR, HPLC, LC-MS) to ensure product quality.[6]

PART 3: Applications in Research and Drug Discovery

The bifunctional nature of this compound makes it a valuable precursor in the synthesis of more complex molecules with potential biological activity.[1]

Role as a Synthetic Intermediate

The aldehyde group is a versatile functional handle for a wide range of chemical transformations, including:

-

Reductive Amination: To introduce various amine-containing side chains.

-

Wittig Reaction: To form carbon-carbon double bonds.

-

Condensation Reactions: With nucleophiles like hydrazines or hydroxylamines to form hydrazones and oximes, respectively.

The bromine atom can participate in cross-coupling reactions, such as the Suzuki or Heck reactions, allowing for the introduction of diverse aryl or vinyl groups.

Potential in Medicinal Chemistry

Quinoline-based compounds are known to exhibit a broad spectrum of pharmacological activities. The incorporation of the this compound scaffold into drug candidates could lead to novel therapeutic agents. While specific biological activities for this exact compound are not extensively documented in the initial search, its utility as a building block in creating libraries of compounds for screening is significant.[7] For instance, similar aldehyde-containing heterocyclic compounds are used in multicomponent reactions to rapidly generate diverse molecular structures for biological evaluation.[7]

Caption: Key application areas for this compound.

Conclusion

This compound is a strategically important chemical intermediate with a well-defined molecular profile. Its synthesis, while requiring careful execution, yields a versatile building block for a wide array of applications, particularly in the synthesis of novel heterocyclic compounds for medicinal chemistry and materials science. The presence of two distinct and reactive functional groups, the aldehyde and the bromine, provides chemists with a powerful tool for molecular diversification. As the quest for new drugs and functional materials continues, the utility of well-designed building blocks like this compound will undoubtedly continue to grow.

References

-

This compound (C007B-054864). [Link]

-

5 Bromoquinoline 8 Carbaldehyde at best price in Hyderabad by Denisco Chemicals Pvt. Ltd. | ID: 2853295684855 - IndiaMART. [Link]

-

CAS No : 885267-41-4 | Product Name : this compound | Pharmaffiliates. [Link]

-

Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline - ResearchGate. [Link]

-

Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. [Link]

Sources

- 1. indiamart.com [indiamart.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 5-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

- 6. 885267-41-4|this compound|BLD Pharm [bldpharm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

5-Bromoquinoline-8-carbaldehyde synthesis protocol

An In-depth Technical Guide to the Synthesis of 5-Bromoquinoline-8-carbaldehyde

Introduction

This compound is a key heterocyclic building block in the fields of medicinal chemistry and materials science.[1][2] Its quinoline core is a privileged scaffold found in numerous pharmacologically active molecules.[3][4][5] The presence of a bromine atom at the 5-position and a reactive carbaldehyde group at the 8-position provides two orthogonal handles for further synthetic elaboration, making it an invaluable intermediate for the construction of complex molecular architectures and the development of novel therapeutic agents and functional materials.[2][6]

This technical guide, intended for researchers and drug development professionals, provides a detailed, three-part synthetic protocol starting from the readily available precursor, 8-methylquinoline. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and reproducible.

The overall synthetic pathway is as follows:

-

Synthesis of 8-Methylquinoline: Construction of the core quinoline scaffold.

-

Regioselective Bromination: Introduction of the bromine atom at the C-5 position.

-

Selective Oxidation: Conversion of the C-8 methyl group to the target carbaldehyde.

Part 1: Synthesis of the Precursor - 8-Methylquinoline

The foundational step in this synthesis is the construction of the 8-methylquinoline core. The Skraup-Doebner-von Miller reaction is a classic and reliable method for synthesizing quinolines. This acid-catalyzed reaction involves the condensation of an aniline derivative, in this case, 2-methylaniline (o-toluidine), with an α,β-unsaturated aldehyde, crotonaldehyde.[7]

Principle and Mechanistic Insight

The reaction is initiated by the 1,4-conjugate addition of 2-methylaniline to crotonaldehyde. The resulting intermediate then undergoes an acid-catalyzed intramolecular cyclization, followed by dehydration to form a dihydroquinoline. The final step is an oxidation reaction, often facilitated by an oxidizing agent present in the reaction mixture (e.g., arsenic pentoxide, nitrobenzene, or even iron(III) salts), which aromatizes the dihydroquinoline to the stable 8-methylquinoline product.[8] The choice of acid catalyst and oxidizing agent is crucial for reaction efficiency and yield.

Experimental Protocol: Synthesis of 8-Methylquinoline

This protocol is adapted from established procedures for Skraup-type reactions.[7][8]

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 2-methylaniline (0.5 mol) and concentrated hydrochloric acid (125 mL).

-

Addition of Oxidant: To the stirred mixture, add iron(III) chloride hexahydrate (0.01 mol) as a mild oxidizing agent and moderator.[7]

-

Heating and Reagent Addition: Heat the mixture to 130-140°C in an oil bath. Slowly add crotonaldehyde (1.5 mol) from the dropping funnel over a period of 2 hours, ensuring the reaction temperature is maintained. The reaction is exothermic and the rate of addition should be controlled to prevent overheating.

-

Reaction Completion: After the addition is complete, continue heating the mixture under reflux with vigorous stirring for an additional 3 hours.

-

Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Carefully neutralize the mixture with a 30% sodium hydroxide solution until it is strongly alkaline (pH > 10). Caution: This neutralization is highly exothermic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 150 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and filter. Remove the solvent by rotary evaporation. The crude 8-methylquinoline is then purified by vacuum distillation to yield a clear yellow liquid.[9]

Data Presentation: Reagents for 8-Methylquinoline Synthesis

| Reagent | Formula | MW ( g/mol ) | Amount (mol) | Role |

| 2-Methylaniline | C₇H₉N | 107.15 | 0.5 | Reactant |

| Crotonaldehyde | C₄H₆O | 70.09 | 1.5 | Reactant |

| Hydrochloric Acid (conc.) | HCl | 36.46 | - | Catalyst/Solvent |

| Iron(III) Chloride Hexahydrate | FeCl₃·6H₂O | 270.30 | 0.01 | Oxidant/Moderator |

| Dichloromethane | CH₂Cl₂ | 84.93 | - | Extraction Solvent |

| Sodium Hydroxide | NaOH | 40.00 | - | Neutralizing Agent |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | - | Drying Agent |

Visualization: 8-Methylquinoline Synthesis Workflow

Caption: Workflow for the synthesis of 8-methylquinoline.

Part 2: Regioselective Bromination of 8-Methylquinoline

The next stage involves the electrophilic bromination of the 8-methylquinoline core. The electron-donating methyl group at the C-8 position activates the quinoline ring towards electrophilic substitution, primarily directing incoming electrophiles to the C-5 and C-7 positions. Achieving high regioselectivity for the C-5 position is critical.

Principle and Mechanistic Insight

The bromination of 8-substituted quinolines can be controlled by the choice of brominating agent and reaction conditions.[10][11] Using molecular bromine (Br₂) in a suitable solvent allows for the direct electrophilic substitution onto the aromatic ring. The reaction proceeds via the formation of a sigma complex (arenium ion), which is stabilized by the activating methyl group. Steric hindrance from the peri-position methyl group can influence the selectivity, often favoring substitution at the less hindered C-5 position over the C-7 position under controlled conditions.

Experimental Protocol: Synthesis of 5-Bromo-8-methylquinoline

This protocol is based on established methods for the bromination of activated quinoline systems.[6][10]

-

Reaction Setup: In a 250 mL round-bottom flask protected from light and fitted with a dropping funnel and a magnetic stirrer, dissolve 8-methylquinoline (0.1 mol) in dichloromethane (100 mL).

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Bromine Addition: Prepare a solution of bromine (0.11 mol) in dichloromethane (20 mL). Add this solution dropwise to the cooled, stirred solution of 8-methylquinoline over 1 hour. Maintain the temperature at 0°C throughout the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 16-20 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate (50 mL) to consume any unreacted bromine.

-

Neutralization and Extraction: Neutralize the mixture with a 5% sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 5-bromo-8-methylquinoline as a solid.[6]

Data Presentation: Reagents for Bromination

| Reagent | Formula | MW ( g/mol ) | Amount (mol) | Role |

| 8-Methylquinoline | C₁₀H₉N | 143.19 | 0.1 | Reactant |

| Bromine | Br₂ | 159.81 | 0.11 | Brominating Agent |

| Dichloromethane | CH₂Cl₂ | 84.93 | - | Solvent |

| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | - | Quenching Agent |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | - | Neutralizing Agent |

| Magnesium Sulfate (anhydrous) | MgSO₄ | 120.37 | - | Drying Agent |

Visualization: Bromination Workflow

Caption: Workflow for the synthesis of 5-bromo-8-methylquinoline.

Part 3: Selective Oxidation to this compound

The final and most delicate step is the selective oxidation of the methyl group at the C-8 position to a carbaldehyde without affecting the quinoline ring or the bromine substituent. Selenium dioxide (SeO₂) is the reagent of choice for this transformation, as it is known to effectively oxidize activated methyl groups on heterocyclic systems.[12][13][14]

Principle and Mechanistic Insight

The oxidation of a methyl group adjacent to an aromatic ring by SeO₂ is a well-established reaction.[15][16] The mechanism is thought to proceed through an initial ene reaction to form an allylseleninic acid intermediate. This is followed by a[7][17]-sigmatropic rearrangement, which, after hydrolysis, yields the corresponding alcohol. The alcohol is then further oxidized by SeO₂ to the final aldehyde product. The use of a solvent like dioxane is common, as it helps to solubilize the reagents and moderate the reaction.[12] An excess of the oxidant is often used to ensure complete conversion.[12]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the SeO₂ oxidation of methylquinolines.[12][14]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, add 5-bromo-8-methylquinoline (0.05 mol), selenium dioxide (0.06 mol, 1.2 equivalents), and 1,4-dioxane (150 mL). Caution: Selenium dioxide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction: Heat the mixture to reflux (approximately 101°C) with stirring. The reaction mixture will typically turn dark and a black precipitate of elemental selenium will form as the reaction progresses.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

-

Work-up: Allow the reaction mixture to cool to room temperature. Filter the mixture through a pad of Celite to remove the precipitated selenium. Wash the Celite pad with additional dioxane.

-

Isolation: Combine the filtrate and washings and remove the dioxane under reduced pressure.

-

Purification: Dissolve the crude residue in dichloromethane and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude aldehyde can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford this compound as a solid.[18][19]

Data Presentation: Reagents for Oxidation

| Reagent | Formula | MW ( g/mol ) | Amount (mol) | Role |

| 5-Bromo-8-methylquinoline | C₁₀H₈BrN | 222.08 | 0.05 | Reactant |

| Selenium Dioxide | SeO₂ | 110.96 | 0.06 | Oxidizing Agent |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | Solvent |

| Celite | - | - | - | Filter Aid |

Visualization: Oxidation Workflow

Caption: Workflow for the oxidation to the final product.

Overall Synthesis Summary

The following diagram provides a comprehensive overview of the entire three-step synthesis from 2-methylaniline to this compound.

Caption: Three-step synthetic route to this compound.

Conclusion

The synthesis of this compound is a robust three-step process that relies on classical and reliable organic transformations. The successful execution of this synthesis hinges on careful control of reaction conditions at each stage: managing the exothermicity of the initial Skraup synthesis, ensuring regioselectivity during the bromination step through controlled temperature and stoichiometry, and safely handling the toxic selenium dioxide reagent in the final oxidation. This guide provides the necessary technical details and rationale for researchers to confidently produce this valuable synthetic intermediate for applications in drug discovery and advanced materials development.

References

-

Pd(II)-Catalyzed Arylation/Oxidation of Benzylic C–H of 8-Methylquinolines: Access to 8-Benzoylquinolines. (2021). The Journal of Organic Chemistry. Available at: [Link]

-

Synthesis of 8-methylquinoline. PrepChem.com. Available at: [Link]

-

Achremowicz, L. (1996). A New Approach to the Oxidation of Methylquinolines with Selenium Dioxide. Synthetic Communications, 26(9), 1681-1686. Available at: [Link]

-

A New Approach to the Oxidation of Methylquinolines with Selenium Dioxide. (1996). Synthetic Communications, 26(9). Available at: [Link]

- Process for preparing quinoline bases. (1997). Google Patents.

-

Młochowski, J., Kloc, K., & Syper, L. (2016). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 21(12), 1635. Available at: [Link]

-

Halogenation of 8-methyl quinoline. ResearchGate. Available at: [Link]

-

The use of selenium (IV) oxide to oxidize aromatic methyl groups. (2012). Emporia State University. Available at: [Link]

-

8-Bromo-2-methylquinoline. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o389. Available at: [Link]

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications. Available at: [Link]

-

Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (2020). Molecules, 25(21), 5098. Available at: [Link]

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ResearchGate. Available at: [Link]

-

Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. (2000). Journal of Chemical Research. Available at: [Link]

- Preparation method of 2-methyl-8-aminoquinoline. (2012). Google Patents.

-

Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. (2008). ResearchGate. Available at: [Link]

-

5 Bromoquinoline 8 Carbaldehyde. IndiaMART. Available at: [Link]

-

5-Bromo-8-methylquinoline. PubChem. Available at: [Link]

-

8-Methylquinoline. PubChem. Available at: [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available at: [Link]

-

19.3: Oxidation of Aldehydes and Ketones. (2020). Chemistry LibreTexts. Available at: [Link]

-

Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. Available at: [Link]

-

Oxidation of alcohols I: Mechanism and oxidation states. Khan Academy. Available at: [Link]

Sources

- 1. 885267-41-4|this compound|BLD Pharm [bldpharm.com]

- 2. indiamart.com [indiamart.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scispace.com [scispace.com]

- 6. Buy 5-Bromo-8-methylquinoline | 74316-55-5 [smolecule.com]

- 7. 8-Methylquinoline synthesis - chemicalbook [chemicalbook.com]

- 8. US5700942A - Process for preparing quinoline bases - Google Patents [patents.google.com]

- 9. 8-Methylquinoline | 611-32-5 [chemicalbook.com]

- 10. acgpubs.org [acgpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. prepchem.com [prepchem.com]

- 18. This compound | CymitQuimica [cymitquimica.com]

- 19. This compound | 885267-41-4 [sigmaaldrich.com]

Authored by a Senior Application Scientist

An In-depth Technical Guide to the Preparation of 5-Bromo-8-formylquinoline

This guide provides a comprehensive overview of the synthetic strategies, experimental protocols, and chemical rationale for the preparation of 5-Bromo-8-formylquinoline. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes established chemical principles with practical, field-proven insights to deliver a robust and reliable methodology.

Introduction and Strategic Overview

5-Bromo-8-formylquinoline, also known as 5-bromoquinoline-8-carboxaldehyde, is a key heterocyclic building block in medicinal chemistry and materials science. The quinoline scaffold itself is a privileged structure, found in a wide array of pharmacologically active compounds, including antimalarial, anticancer, and antimicrobial agents.[1][2] The specific substitution pattern of a bromine atom at the C-5 position and a formyl (aldehyde) group at the C-8 position offers a versatile platform for further chemical modification. The aldehyde can be used in reductive aminations, Wittig reactions, and condensations, while the bromine atom is amenable to various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce molecular complexity.[2][3]

The synthesis of this target molecule is not trivial and is typically achieved through a multi-step sequence. Direct formylation of 5-bromoquinoline or direct bromination of quinoline-8-carboxaldehyde can be challenging due to issues with regioselectivity and the electronic nature of the substituted quinoline ring. A more reliable and controllable strategy involves the installation of the bromo and formyl functionalities sequentially, leveraging a precursor with a directing group at the C-8 position.

This guide will focus on the most logical and well-precedented synthetic route: the bromination of an 8-substituted quinoline followed by the introduction of the formyl group. This approach offers superior control over the regiochemistry of the bromination step, which is critical for the success of the overall synthesis.

Recommended Synthetic Pathway and Rationale

The proposed synthesis begins with the commercially available and inexpensive 8-methoxyquinoline. This starting material is ideal because the methoxy group at C-8 is an ortho-, para-director for electrophilic aromatic substitution, strongly activating the C-5 and C-7 positions. This allows for a highly regioselective bromination at the desired C-5 position. The subsequent conversion of the 8-methoxy group to an 8-formyl group can be accomplished via a Vilsmeier-Haack reaction, a classic and effective method for formylating electron-rich aromatic rings.[4]

The overall workflow is outlined below:

Caption: Proposed two-step synthesis of 5-Bromo-8-formylquinoline.

Causality Behind Experimental Choices

-

Choice of Starting Material: 8-Methoxyquinoline is preferred over 8-hydroxyquinoline for the initial bromination. While the hydroxyl group is also a strong activating group, it can lead to side reactions and potential formation of both mono- and di-bromo derivatives.[1][5] The methoxy group provides clean, regioselective mono-bromination at the C-5 position, furnishing the desired precursor in high yield.[1]

-

Bromination Conditions: The use of molecular bromine in a chlorinated solvent like chloroform or dichloromethane at ambient temperature in the dark is a mild and effective method.[1] This avoids the harsh conditions of strong acids that can be used for brominating less activated systems like isoquinoline itself.[6][7] The reaction proceeds via a standard electrophilic aromatic substitution mechanism.

-

Formylation Method: The Vilsmeier-Haack reaction is chosen for its reliability in formylating activated aromatic systems.[4] The Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a mild electrophile that effectively introduces the formyl group. While the starting material for this step, 5-bromo-8-methoxyquinoline, is already substituted, the electron-donating nature of the methoxy group is sufficient to drive the reaction.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times.

Synthesis of 5-Bromo-8-methoxyquinoline (Precursor)

This protocol is adapted from the procedure described by Ökten et al.[1]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and protected from light (e.g., wrapped in aluminum foil), dissolve 8-methoxyquinoline (1.0 eq) in distilled dichloromethane (CH₂Cl₂) (approx. 0.15 M solution).

-

Reagent Addition: In a separate container, prepare a solution of molecular bromine (Br₂) (1.1 eq) in chloroform (CHCl₃). Add this bromine solution dropwise to the stirred solution of 8-methoxyquinoline over 10-15 minutes at ambient temperature.

-

Reaction: Stir the reaction mixture in the dark at ambient temperature for 2 days. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane).

-

Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a 5% aqueous sodium bicarbonate (NaHCO₃) solution (2 x volume of organic layer) and then with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is often of high purity (yields reported up to 92%).[1] If necessary, further purification can be achieved by column chromatography on silica gel or by recrystallization.

| Parameter | Value | Reference |

| Starting Material | 8-Methoxyquinoline | [1] |

| Reagent | Molecular Bromine (Br₂) | [1] |

| Solvent | CH₂Cl₂ / CHCl₃ | [1] |

| Temperature | Ambient | [1] |

| Reaction Time | 2 days | [1] |

| Reported Yield | 92% | [1] |

Synthesis of 5-Bromo-8-formylquinoline (Target Molecule)

This protocol is a generalized Vilsmeier-Haack procedure adapted for this specific substrate, based on methods reported for other quinoline derivatives.[4]

Step-by-Step Methodology:

-

Vilsmeier Reagent Formation: In a three-neck flask equipped with a dropping funnel, condenser, and nitrogen inlet, add dry dimethylformamide (DMF) (4.0 eq). Cool the flask in an ice bath (0 °C). Slowly add phosphorus oxychloride (POCl₃) (4.0 eq) dropwise with vigorous stirring. After the addition is complete, allow the mixture to stir at 0 °C for 1 hour to form the Vilsmeier reagent.

-

Substrate Addition: Add the 5-Bromo-8-methoxyquinoline (1.0 eq) synthesized in the previous step to the flask.

-

Reaction: Heat the reaction mixture to a gentle reflux and maintain for 16 hours. The reaction should be monitored by TLC.

-

Workup: After cooling to room temperature, carefully quench the reaction by pouring it onto crushed ice with stirring.

-

Neutralization: Neutralize the acidic solution to a pH of 6-7 by the slow addition of a 10% aqueous sodium carbonate (Na₂CO₃) solution.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product should be purified by column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexane to yield the pure 5-Bromo-8-formylquinoline.

Physicochemical and Spectroscopic Data

Properties of 5-Bromo-8-formylquinoline

| Property | Value | Source |

| Molecular Formula | C₁₀H₆BrNO | Derived |

| Molecular Weight | 236.07 g/mol | Derived |

| Appearance | Expected to be a yellow or off-white solid | Inferred |

| IUPAC Name | 5-bromoquinoline-8-carbaldehyde | Standard |

Expected Spectroscopic Characterization

-

¹H NMR: The spectrum is expected to show characteristic signals for the quinoline ring protons and a distinct singlet for the aldehyde proton (HC=O) in the downfield region (δ 9.5-10.5 ppm). The aromatic protons will appear as doublets and doublets of doublets, consistent with the substitution pattern.

-

¹³C NMR: The spectrum will show 10 distinct carbon signals, including a signal for the aldehyde carbonyl carbon around δ 190 ppm.

-

IR Spectroscopy: A strong absorption band characteristic of the C=O stretch of the aldehyde will be present around 1700 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom, with two major peaks at m/z corresponding to [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio.

Safety and Handling

-

Hazard Identification: Based on related compounds like 5-bromo-8-quinolinol and 5-bromo-8-quinolinamine, the target compound should be handled as a hazardous substance. It is likely to cause skin and serious eye irritation.[8][9] It may also be harmful if swallowed or inhaled.[9]

-

Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and vapors.

-

Avoid contact with skin and eyes.

-

Molecular bromine (Br₂) and phosphorus oxychloride (POCl₃) are highly corrosive and toxic and must be handled with extreme care.

-

Conclusion

The preparation of 5-Bromo-8-formylquinoline is most reliably achieved through a two-step synthetic sequence starting from 8-methoxyquinoline. This method provides excellent regiochemical control during the critical bromination step and utilizes the well-established Vilsmeier-Haack reaction for the final formylation. The resulting compound is a valuable intermediate for the synthesis of more complex molecules in the fields of drug discovery and materials science. The protocols and rationale provided in this guide offer a comprehensive framework for the successful and safe synthesis of this important chemical entity.

References

-

Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]

- Gouliaev, A. H., & Brown, W. D. (2001). Synthesis of 5- or 8-bromoisoquinoline derivatives. Google Patents (US6500954B1).

-

Abboud, M. I., et al. (2019). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. Available at: [Link]

-

Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. Available at: [Link]

-

Brown, W. D., & Gouliaev, A. H. (2002). Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses Procedure. Available at: [Link]

- Gouliaev, A. H., & Brown, W. D. (1999). Method of preparing 5- or 8-bromoisoquinoline derivatives. Google Patents (WO1999067218A2).

-

Warzajtis, B., et al. (2019). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. Available at: [Link]

-

PubChem. (n.d.). 8-Quinolinol, 5-bromo-. National Center for Biotechnology Information. Retrieved from: [Link]

-

Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. Available at: [Link]

-

Ökten, S., et al. (2018). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 5-Bromo-quinolin-8-ylamine. National Center for Biotechnology Information. Retrieved from: [Link]

-

PubChem. (n.d.). 5-Bromo-8-methylquinoline. National Center for Biotechnology Information. Retrieved from: [Link]

-

Meth-Cohn, O., & Narine, B. (1978). Vilsmeier-Haack Reaction on Quinaldines. ResearchGate. Available at: [Link]

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. Buy 5-Bromo-8-methylquinoline | 74316-55-5 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 8-Quinolinol, 5-bromo- | C9H6BrNO | CID 70974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-Bromo-quinolin-8-ylamine | C9H7BrN2 | CID 613829 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-Bromoquinoline-8-carbaldehyde: A Technical Guide for Advanced Research

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 5-Bromoquinoline-8-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document offers not just the spectral data itself, but also the underlying scientific rationale for the observed spectral characteristics. By understanding the causality behind the data, researchers can more effectively utilize this compound in their synthetic and analytical workflows.

Introduction: The Significance of this compound

This compound (CAS No: 885267-41-4) is a versatile intermediate possessing a quinoline core functionalized with a bromine atom and a carbaldehyde group.[1][2] This unique substitution pattern makes it a valuable precursor for the synthesis of a wide range of more complex molecules, including novel therapeutic agents and functional materials. The bromine at the 5-position offers a handle for cross-coupling reactions, while the aldehyde at the 8-position is amenable to a variety of transformations, such as reductive amination, Wittig reactions, and the formation of Schiff bases.

A thorough understanding of its spectroscopic properties is paramount for confirming its identity, assessing its purity, and predicting its reactivity. This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, providing both the raw data and a detailed interpretation.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecular structure is essential for interpreting its spectroscopic data.

Figure 2: Plausible Mass Spectrometry Fragmentation Pathway.

Conclusion

The comprehensive spectroscopic data presented in this guide, including ¹H NMR, ¹³C NMR, FT-IR, and HRMS, provides an unambiguous characterization of this compound. The detailed interpretation of this data, grounded in the principles of spectroscopic analysis, offers valuable insights for researchers working with this important chemical intermediate. This self-validating system of protocols and data analysis ensures a high degree of confidence in the identity and purity of the compound, which is critical for its successful application in research and development.

References

-

Mandal, S., & Bera, S. (2023). Expedient Route to Access C8-Carbonylated Quinolines via Photo-Induced C(sp3)–H Oxidation. Synthesis. [Link]

Sources

Introduction: The Structural Elucidation Challenge

An In-Depth Technical Guide to the ¹H NMR of 5-Bromoquinoline-8-carbaldehyde

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of this compound, a key intermediate in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical prediction, experimental acquisition, and detailed interpretation of the ¹H NMR spectrum of this molecule, grounding its claims in established spectroscopic principles and authoritative references.

This compound (C₁₀H₆BrNO, M.W. 236.07 g/mol , CAS 885267-41-4) is a substituted quinoline carrying a bromine atom at the 5-position and an aldehyde group at the 8-position.[1][2][3] The precise arrangement of these substituents on the quinoline core is critical to the molecule's reactivity and its utility in the synthesis of more complex chemical entities. ¹H NMR spectroscopy is the cornerstone technique for confirming the identity and purity of such molecules, providing a detailed fingerprint of the proton environment within the structure. This guide will walk through the process of predicting and interpreting this fingerprint.

Theoretical ¹H NMR Spectrum Prediction

An ab initio prediction of the ¹H NMR spectrum is an essential first step in the structural analysis of a novel or sparsely documented compound. By understanding the electronic effects of the substituents and the inherent properties of the quinoline ring system, we can anticipate the chemical shifts (δ) and spin-spin coupling constants (J) for each proton.

Electronic Landscape of this compound

The quinoline ring system is an aromatic heterocycle, and its proton chemical shifts are influenced by the ring current, which generally deshields the protons, shifting them downfield. The introduction of a bromine atom at the 5-position and a carbaldehyde group at the 8-position introduces significant electronic perturbations:

-

Bromine (at C5): As an electronegative atom, bromine exerts an inductive electron-withdrawing effect, which can deshield nearby protons. It also possesses lone pairs that can participate in resonance, though this effect is generally weaker for halogens.

-

Carbaldehyde (at C8): The aldehyde group is strongly electron-withdrawing due to both induction and resonance. This effect will significantly deshield the aldehydic proton and the protons on the quinoline ring, particularly those in close proximity.

Predicted Chemical Shifts and Coupling Constants

Based on these principles and data from related quinoline derivatives, we can predict the ¹H NMR spectrum of this compound. The protons are designated as H2, H3, H4, H6, H7, and the aldehydic proton (CHO).

Table 1: Predicted ¹H NMR Parameters for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| H-CHO | 10.0 - 10.5 | s | - | The aldehyde proton is highly deshielded by the carbonyl group. |

| H2 | 8.9 - 9.1 | dd | J(H2-H3) ≈ 4.5, J(H2-H4) ≈ 1.5 | H2 is ortho to the nitrogen, leading to significant deshielding. It exhibits ortho coupling to H3 and meta coupling to H4. |

| H3 | 7.5 - 7.7 | dd | J(H3-H2) ≈ 4.5, J(H3-H4) ≈ 8.5 | H3 is coupled to both H2 and H4. |

| H4 | 8.4 - 8.6 | dd | J(H4-H3) ≈ 8.5, J(H4-H2) ≈ 1.5 | H4 is deshielded by the ring current and shows ortho coupling to H3 and meta coupling to H2. |

| H6 | 7.8 - 8.0 | d | J(H6-H7) ≈ 8.0 | H6 is ortho to the bromine atom and will be deshielded. It is ortho coupled to H7. |

| H7 | 7.6 - 7.8 | d | J(H7-H6) ≈ 8.0 | H7 is ortho to the aldehyde group and will be deshielded. It is ortho coupled to H6. |

Note: These are estimated values and may vary depending on the solvent and concentration.[1][2]

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following protocol provides a robust method for obtaining a high-resolution ¹H NMR spectrum of this compound.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common first choice. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

-

Concentration: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent. Quinolines can exhibit concentration-dependent chemical shifts due to π-π stacking, so it is crucial to report the concentration used.[1]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry NMR tube.

Instrument Parameters (400 MHz Spectrometer)

-

Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width (SW): 12-16 ppm, centered around 6-8 ppm.

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans (NS): 8-16 scans for a preliminary spectrum. Increase for better signal-to-noise if the sample is dilute.

-

Receiver Gain (RG): Adjust to avoid signal clipping.

-

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) and perform a Fourier transform.

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration and Peak Picking: Integrate all signals and accurately pick the peak frequencies.

Spectral Interpretation and Structural Confirmation

The interpretation of the acquired ¹H NMR spectrum involves assigning each signal to a specific proton in the molecule based on its chemical shift, integration, and multiplicity.

Assigning the Signals

-

Aldehyde Proton (CHO): The most downfield signal, a singlet, will correspond to the aldehyde proton.

-

Pyridine Ring Protons (H2, H3, H4): These three protons will form a distinct spin system. H2 will be the most downfield of this group due to its proximity to the nitrogen. The coupling patterns (doublet of doublets for all three) and the characteristic J-values for ortho and meta coupling in a pyridine ring will allow for their unambiguous assignment.

-

Benzene Ring Protons (H6, H7): These two protons will appear as a pair of doublets due to ortho coupling. The relative chemical shifts will be influenced by the bromine and aldehyde groups.

Advanced 2D NMR Experiments

For unambiguous assignment, especially in cases of signal overlap, 2D NMR experiments are invaluable:

-

COSY (Correlation Spectroscopy): A COSY spectrum will show correlations between protons that are spin-coupled. This will confirm the connectivity between H2-H3, H3-H4, and H6-H7.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum can reveal through-space proximity. For instance, a cross-peak between the aldehyde proton and H7 would confirm their spatial relationship.

Visualizing the Molecular Structure and Coupling Network

Graphviz diagrams can be used to visualize the molecular structure and the spin-spin coupling network, aiding in the interpretation of the spectrum.

Caption: Molecular structure of this compound.

Caption: ¹H-¹H spin-spin coupling network in this compound.

Troubleshooting and Considerations

-

Poor Resolution: If the peaks are broad, improve the shimming or check the sample for paramagnetic impurities.

-

Signal Overlap: If signals are overlapping, consider using a higher field NMR spectrometer or running a 2D COSY experiment.

-

Concentration Effects: Be aware of potential changes in chemical shifts with concentration.[1] It is good practice to run spectra at a defined concentration for reproducibility.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. Through a combination of theoretical prediction, careful experimental work, and systematic interpretation, a complete and unambiguous assignment of all proton signals can be achieved. This guide provides the necessary framework for researchers to confidently use ¹H NMR for the characterization of this and related quinoline derivatives, ensuring the scientific integrity of their work.

References

-

UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link]

-

TSI Journals. ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

-

Pharmaffiliates. This compound. [Link]

-

MDPI. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. [Link]

-

PubChem. 5-bromoquinolin-8-ol. [Link]

-

ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]

Sources

An In-Depth Technical Guide to the 13C NMR of 5-Bromoquinoline-8-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Structural Elucidation Imperative

In the landscape of pharmaceutical research and development, the unambiguous determination of molecular structure is a cornerstone of progress. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, and particularly 13C NMR, stands out for its ability to provide a detailed carbon framework of a molecule. This guide is dedicated to a thorough exploration of the 13C NMR spectrum of 5-bromoquinoline-8-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. As a senior application scientist, my objective is not merely to present data, but to provide a cohesive narrative that intertwines theoretical principles with practical, field-tested insights, ensuring a comprehensive understanding for the discerning scientific audience.

Theoretical Underpinnings: Decoding the 13C NMR Spectrum of a Substituted Quinoline

The 13C NMR spectrum of an organic molecule is a sensitive probe of the electronic environment of each carbon atom. The chemical shift (δ), reported in parts per million (ppm), is the most fundamental piece of information derived from a 13C NMR experiment. For a molecule as complex as this compound, the final chemical shift of each carbon is a culmination of several factors, primarily the hybridization state, and the inductive and resonance effects of the substituents.

The quinoline ring system itself, an aromatic heterocycle, dictates a baseline for the chemical shifts of its carbon atoms, typically in the range of 120-150 ppm. However, the presence of a bromine atom at the C5 position and a carbaldehyde (formyl) group at the C8 position introduces significant electronic perturbations that differentiate the chemical shifts of the ten unique carbon atoms in the molecule.

-

The Bromine Substituent (C5): As an electronegative halogen, bromine exerts a notable inductive (-I) and a moderate deactivating resonance (-R) effect. The carbon directly attached to the bromine (C5) is expected to be significantly deshielded (shifted downfield) due to the "heavy atom effect." The influence of bromine on the other carbons of the benzene ring will be a combination of these electronic effects.

-

The Carbaldehyde Substituent (C8): The aldehyde group is strongly electron-withdrawing, primarily through its resonance effect (-R) and inductive effect (-I). This will cause a substantial downfield shift for the carbonyl carbon itself, typically observed in the 190-200 ppm region. The carbon atom to which the aldehyde is attached (C8) will also be deshielded. The electron-withdrawing nature of the aldehyde will also influence the electron density, and thus the chemical shifts, of the other carbons in the quinoline ring system.

Experimental Protocol: A Self-Validating Approach to Data Acquisition

The integrity of any spectral data is intrinsically linked to the rigor of the experimental protocol. The following is a detailed, step-by-step methodology for acquiring a high-quality 13C NMR spectrum of this compound.

Table 1: Experimental Parameters for 13C NMR Spectroscopy

| Parameter | Recommended Setting | Rationale |

| Spectrometer Frequency | ≥100 MHz for 13C | Higher field strength provides better signal dispersion and sensitivity. |

| Solvent | Chloroform-d (CDCl3) | Good solubility for many organic compounds and its carbon signal is a well-defined triplet at ~77 ppm. |

| Concentration | 10-20 mg in 0.6 mL | Balances signal strength with potential solubility issues. |

| Internal Standard | Tetramethylsilane (TMS) | Inert, volatile, and its 12 equivalent protons give a single sharp signal defined as 0.00 ppm for calibration. |

| Acquisition Mode | Proton-decoupled | Simplifies the spectrum to single lines for each unique carbon by removing C-H coupling. |

| Pulse Sequence | Standard single pulse | A robust and simple sequence for routine 13C NMR. |

| Relaxation Delay (d1) | 2 seconds | Allows for sufficient relaxation of carbon nuclei, leading to more accurate signal integration (though not typically the primary data from 13C NMR). |

| Number of Scans | 1024 (or more) | Due to the low natural abundance of 13C, a larger number of scans is required to achieve an adequate signal-to-noise ratio. |

| Temperature | 298 K (25 °C) | Standard ambient temperature for routine NMR. |

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 15 mg of this compound and dissolve it in 0.6 mL of CDCl3 in a clean, dry NMR tube. Add a small drop of TMS as an internal standard.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the CDCl3. Shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring homogeneity of the magnetic field.

-

Acquisition: Set the experimental parameters as outlined in Table 1. Acquire the 13C NMR spectrum.

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum to obtain pure absorption peaks. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Spectral Analysis and Interpretation: A Predictive Approach

In the absence of a publicly available, experimentally verified 13C NMR spectrum of this compound, we can predict the chemical shifts with a high degree of confidence by analyzing the substituent effects and comparing them to known data for structurally similar compounds.

Molecular Structure and Carbon Numbering:

Caption: Structure of this compound with IUPAC numbering.

Predicted 13C NMR Chemical Shifts:

The predicted chemical shifts are based on the known spectrum of quinoline and the additive effects of the bromo and carbaldehyde substituents, supported by data from similar substituted quinolines.

Table 2: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C2 | ~151 | Adjacent to nitrogen, deshielded. |

| C3 | ~122 | Standard aromatic CH. |

| C4 | ~137 | Deshielded due to proximity to the electron-withdrawing nitrogen. |

| C4a | ~129 | Quaternary carbon in the aromatic system. |

| C5 | ~118 | Directly attached to bromine (heavy atom effect and inductive withdrawal). |

| C6 | ~130 | Aromatic CH, influenced by the adjacent bromine. |

| C7 | ~128 | Aromatic CH, influenced by the adjacent aldehyde group. |

| C8 | ~140 | Attached to the electron-withdrawing aldehyde group, deshielded. |

| C8a | ~148 | Quaternary carbon adjacent to nitrogen. |

| C9 (CHO) | ~192 | Carbonyl carbon, highly deshielded. |

Justification of Assignments:

The assignment of these chemical shifts is a logical process based on established principles of NMR spectroscopy[1].

-

Carbonyl Carbon (C9): The most downfield signal will undoubtedly be the aldehyde carbon, typically appearing around 190-195 ppm[2][3].

-

Carbons Attached to Heteroatoms (C2, C8a): The carbons adjacent to the electronegative nitrogen atom (C2 and C8a) are expected to be significantly deshielded and appear at the downfield end of the aromatic region.

-

Carbon Attached to Bromine (C5): The carbon directly bonded to the bromine atom (C5) will experience a downfield shift due to the electronegativity and the "heavy atom effect" of bromine[4]. Based on data for 5-bromo-8-methoxyquinoline, this shift is expected to be around 118 ppm.

-

Aromatic CH Carbons (C3, C4, C6, C7): The remaining aromatic CH carbons will have chemical shifts that are influenced by their position relative to the nitrogen, bromine, and aldehyde groups. C4 is expected to be more deshielded than C3 due to its proximity to the nitrogen. C6 and C7 will have their chemical shifts influenced by the adjacent bromine and aldehyde groups, respectively.

-

Quaternary Carbons (C4a, C8): The quaternary carbons (C4a and C8) will generally have lower signal intensities due to the lack of a nuclear Overhauser effect (NOE) enhancement from directly attached protons. C8 will be significantly deshielded due to the attached aldehyde group.

Conclusion: A Powerful Tool for Structural Verification

References

- SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY Trinh Thi Huan. (2021). HETEROCYCLES, 104(2), 364.

- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.).

- This compound | 885267-41-4. (n.d.). Sigma-Aldrich.

- Quinoline(91-22-5) 13C NMR spectrum. (n.d.). ChemicalBook.

- 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). (n.d.).

- Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Deriv

- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016).

- 8-Quinolinol, 5-bromo- | C9H6BrNO | CID 70974. (n.d.). PubChem.

- Supplementary Materials (Spectral Data and NMR Spectra of Compounds). (n.d.).

- p-tolualdehyde (C8H8O). (n.d.). BMRB.

- Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. (2022). European Journal of Chemistry.

- Wiley-VCH 2007 - Supporting Inform

- Welcome To Hyma Synthesis Pvt. Ltd. (n.d.).

- C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm ... (n.d.). Doc Brown's Chemistry.

- The halogen effect on the 13C NMR chemical shift in substituted benzenes. (2018). Physical Chemistry Chemical Physics.

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. bmse000527 P-tolualdehyde at BMRB [bmrb.io]

- 3. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. acgpubs.org [acgpubs.org]

Mass spectrum of 5-Bromoquinoline-8-carbaldehyde

An In-depth Technical Guide to the Mass Spectrum of 5-Bromoquinoline-8-carbaldehyde